BEPP 单盐酸盐

描述

Synthesis Analysis

Paper details the synthesis of a compound known as BEHP-PCPP, which is a polymeric material with stabilized blue emission. The synthesis involves the use of alkoxyphenyl-substituted monomers, which are purified through recrystallization to remove impurities. This process is crucial for achieving stable blue emission in the resulting polymer. Although this is not directly related to BEPP monohydrochloride, the synthesis process of purifying monomers could be relevant for the synthesis of high-purity BEPP monohydrochloride.

Molecular Structure Analysis

In paper , a donor-acceptor complex of beryllium is synthesized and characterized. The complex, [BeCl2(Ph2PCH2PPh2)2], is analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing a distorted tetrahedral molecular structure with specific bond lengths. While this complex does not contain the same functional groups as BEPP monohydrochloride, the methods used for structural analysis could be applied to determine the molecular structure of BEPP monohydrochloride.

Chemical Reactions Analysis

The papers provided do not contain specific information on chemical reactions involving BEPP monohydrochloride. However, the synthesis of related compounds, such as the polymeric materials in paper and the beryllium complex in paper , involves chemical reactions that could be analogous to those that BEPP monohydrochloride might undergo. For example, the nucleophilic substitution reaction mentioned in paper for synthesizing a diamine monomer could be a type of reaction that BEPP monohydrochloride might participate in, depending on its functional groups.

Physical and Chemical Properties Analysis

Paper discusses the physical properties of BEHP-PCPP, such as its thermal stability and emission spectra. The polymer shows stable blue emission, which does not change even after annealing at high temperatures. This information could be extrapolated to suggest that BEPP monohydrochloride might also exhibit stable optical properties under certain conditions. Paper describes the synthesis of a polyimide with a high glass transition temperature and significant elongation at break, indicating good thermal and mechanical properties. These properties are important when considering the potential applications of BEPP monohydrochloride in materials science.

科学研究应用

电致发光特性

BEPP 单盐酸盐表现出显著的电致发光特性。在一项研究中,研究了包含 BePP 2(BEPP 的一种变体)的薄膜的光致发光和电致发光特性,这些薄膜在光学和电学激发下均显示出显着的能量转移特性。这些发现表明 BEPP 单盐酸盐在开发电致发光器件中具有潜在应用 (李等人,2001 年).

酶促纯化应用

BEPP(在基本酶促纯化方案 (BEPP) 的背景下)已被用于环境样品中微塑料的纯化。该方案采用技术级酶,展示了 BEPP 在环境科学中的作用,特别是在微塑料可靠光谱分析的纯化过程中 (勒德等人,2017 年).

生物成像

在生物成像中,透射电子显微镜 (TEM) 系统中使用的伯氏静电相位板 (BEPP) 可以增强生物样品的相衬度。BEPP 在显微镜中的这一应用说明了其在改进生物研究成像技术中的重要性,有助于更清晰地观察生物标本 (施尤等人,2009 年).

癌症研究

在癌症研究领域,一种被称为 BEPP 的化合物因其通过 PKR 信号通路诱导癌细胞凋亡的作用而受到研究。该化合物显示出作为抗癌剂的潜力,突出了 BEPP 在医学科学中的另一个重要的研究应用 (胡等人,2009 年).

安全和危害

属性

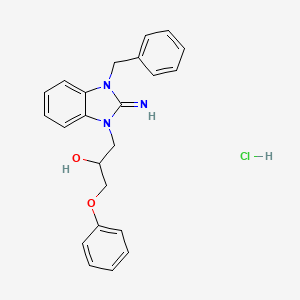

IUPAC Name |

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXJFUGIDGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386296 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BEPP monohydrochloride | |

CAS RN |

455311-98-5 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

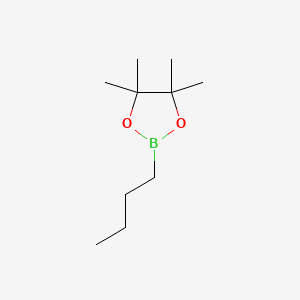

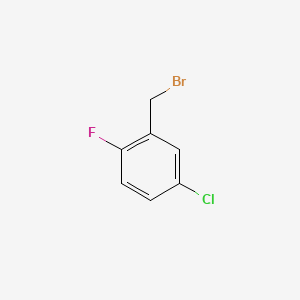

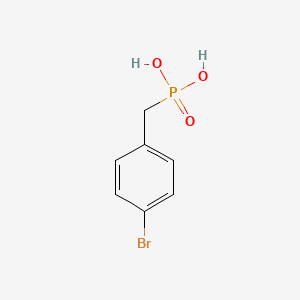

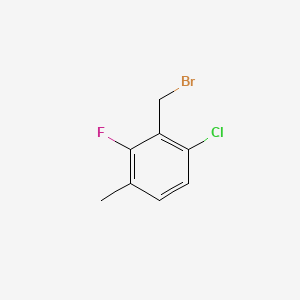

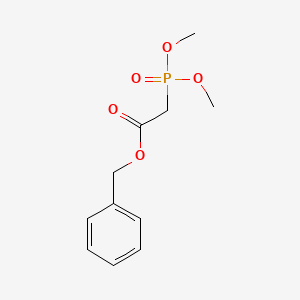

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)